Z-Ile-Ser-OH is classified as a synthetic peptide and is primarily sourced through chemical synthesis methods. It belongs to the category of amino acid derivatives, specifically dipeptides, which are formed by the condensation of two amino acids. The presence of the benzyloxycarbonyl group serves as a protecting group, which is crucial for selective reactions during peptide synthesis.
The synthesis of Z-Ile-Ser-OH typically involves the following steps:
Z-Ile-Ser-OH has a defined molecular structure characterized by:
The presence of the benzyloxycarbonyl protecting group enhances the compound's stability during chemical reactions .
Z-Ile-Ser-OH can undergo several types of chemical reactions:
These reactions are pivotal for modifying Z-Ile-Ser-OH for various applications in synthetic chemistry.
The mechanism of action for Z-Ile-Ser-OH primarily involves its interactions with specific molecular targets such as enzymes or receptors. Upon removal of the benzyloxycarbonyl protecting group, the active dipeptide can mimic natural substrates or inhibitors, modulating enzyme activity or receptor binding . This property makes it valuable in biochemical assays and drug design.
Z-Ile-Ser-OH has several applications across various fields:
The development of Z-Ile-Ser-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-serine) is intrinsically linked to key advancements in peptide chemistry throughout the 20th century. The benzyloxycarbonyl (Z) group was first introduced by Max Bergmann in 1932 as one of the earliest amino-protecting groups enabling controlled peptide bond formation. This innovation addressed the critical challenge of regioselectivity during condensation reactions. The specific dipeptide Z-Ile-Ser-OH emerged as a strategic model system following the characterization of β-turn structures in proteins, where isoleucine-serine sequences frequently occupy pivotal positions.
The 1960s witnessed transformative milestones with Robert Bruce Merrifield's solid-phase peptide synthesis (SPPS) methodology, which enabled practical access to complex peptides including Z-protected intermediates like Z-Ile-Ser-OH [8]. By 1979, Birr and Pipkorn demonstrated the utility of Z-group chemistry through the SPPS synthesis of insulin's A-chain, utilizing analogous Z-protected dipeptide units to overcome synthetic challenges in disulfide bridge formation [8]. This established Z-Ile-Ser-OH and related compounds as essential tools for synthesizing structurally complex biomolecules.
Table 1: Key Historical Developments in Z-Ile-Ser-OH Chemistry
Time Period | Milestone | Significance |
---|---|---|
1932 | Introduction of Z-group (Bergmann) | Enabled controlled stepwise peptide synthesis |
1963 | Merrifield's SPPS development | Revolutionized practical peptide assembly |
1979 | Insulin A-chain synthesis using Z-protected units | Demonstrated utility in complex biomolecule synthesis |
1980s-2000s | Optimization of orthogonal protection schemes | Enhanced synthetic efficiency of Z-Ile-Ser-OH derivatives |
Z-Ile-Ser-OH serves dual functions as both a protected dipeptide building block and a molecular scaffold in advanced bioconjugation strategies. The Z-group's orthogonal stability toward base and nucleophiles—while being cleavable via catalytic hydrogenation or mild acidolysis (e.g., HBr/AcOH)—allows selective deprotection in multi-step syntheses [7]. This orthogonality is particularly valuable when combined with tert-butyl (tBu) or fluorenylmethyloxycarbonyl (Fmoc) side-chain protection schemes, enabling the synthesis of complex peptides containing sensitive functional groups.
In bioconjugate chemistry, Z-Ile-Ser-OH's structural features facilitate diverse applications:
Table 2: Protecting Group Properties in Peptide Synthesis
Protecting Group | Cleavage Conditions | Orthogonality | Application in Z-Ile-Ser-OH |
---|---|---|---|
Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH | Moderate | N-terminal protection |
tBu (tert-Butyl) | TFA | High | Ser OH protection |
Fmoc | Piperidine | High | Alternative N-terminal protection |
Alloc | Pd⁰ | High | Orthogonal to Z-group |
The structural and chemical properties of Z-Ile-Ser-OH make it invaluable in rational drug design. Its β-turn propensity enables the stabilization of bioactive conformations in peptide therapeutics targeting GPCRs and enzyme active sites. Notably, the isoleucine side chain provides hydrophobic anchoring, while serine's hydroxyl group enables hydrogen bonding or further functionalization—a combination exploited in several therapeutic strategies:
Computational studies reveal that Z-Ile-Ser-OH's conformational flexibility (Φ/Ψ angles: -60°/-40° for β-turns) facilitates molecular recognition processes. This adaptability is exploited in synthetic immunogens where the dipeptide acts as a spacer between epitopes and carrier proteins, optimizing antigen presentation through controlled flexibility [5] [6].
Table 3: Therapeutic Applications of Z-Ile-Ser-OH Derivatives
Application | Mechanism | Biological Target |
---|---|---|
MMP-activated prodrugs | Enzyme-specific cleavage | Tumor microenvironments |
GPCR peptide agonists | β-turn stabilization | GLP-1, somatostatin receptors |
Biomimetic scaffolds | Hydrogel self-assembly | Tissue regeneration matrices |
PNA-peptide conjugates | Enhanced cellular delivery | Gene expression modulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: